3,7-Dimethyl-1-octene
Overview
Description
3,7-Dimethyl-1-octene is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by the presence of a carbon-carbon double bond. It is a colorless liquid with a molecular weight of 140.27 g/mol .
Mechanism of Action
Target of Action
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . The primary targets of this compound are styrene, 1-vinylnaphthalene, and 2-methylstyrene . These compounds are used in the copolymerization process with this compound .
Mode of Action
The interaction of this compound with its targets involves a process known as copolymerization . This process is facilitated by Ziegler-Natta catalysts . The copolymerization results in the formation of a polymer that has properties derived from each of the individual compounds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the polymerization pathway . The copolymerization of this compound with styrene, 1-vinylnaphthalene, or 2-methylstyrene leads to the formation of a new polymer . The downstream effects of this pathway can influence the physical and chemical properties of the resulting polymer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of a new polymer through the process of copolymerization . This results in a material with combined properties of this compound and its target compounds .
Biochemical Analysis
Biochemical Properties
3,7-Dimethyl-1-octene plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA, a substrate for long-chain acyl-CoA dehydrogenase, which is crucial for branched-chain fatty acid oxidation . The interaction of this compound with enzymes such as long-chain acyl-CoA dehydrogenase highlights its importance in metabolic pathways involving fatty acid oxidation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in fatty acid metabolism. It acts as a substrate for long-chain acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids . This enzyme-mediated reaction involves the removal of hydrogen atoms from the fatty acid, leading to the formation of a double bond and the subsequent breakdown of the fatty acid into acetyl-CoA units. This process is essential for energy production in cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound has a boiling point of 154-156°C and a density of 0.733 g/mL at 20°C Its stability under various conditions can influence its long-term effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid oxidation. It serves as a substrate for long-chain acyl-CoA dehydrogenase, which plays a key role in the β-oxidation of fatty acids . This pathway is essential for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The interaction of this compound with enzymes and cofactors in this pathway highlights its importance in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-octene can be synthesized through various methods. One common approach involves the use of Ziegler-Natta catalysts for the copolymerization of racemic and optically active this compound with ethylene . This method involves highly stereospecific insertion of this compound into the metal-CH₃ bond .
Industrial Production Methods
In industrial settings, this compound is produced through the polymerization of (R,S)-3,7-dimethyl-1-octene in the presence of heterogeneous or homogeneous isotactic specific catalysts . This process ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
3,7-Dimethyl-1-octene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals, lubricants, and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Octene: An alkene with a similar structure but without the methyl substitutions.
2,6-Dimethyl-7-octene: Another isomer with a different arrangement of the double bond and methyl groups.
3,7-Dimethyloct-1-ene: An isomer with the same molecular formula but different structural arrangement.
Uniqueness
3,7-Dimethyl-1-octene is unique due to its specific arrangement of methyl groups and the double bond, which imparts distinct chemical and physical properties. Its ability to undergo stereospecific polymerization makes it valuable in the production of specialized polymers and copolymers .
Properties
IUPAC Name |
3,7-dimethyloct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
Record name | 3,7-Dimethyl-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,7-Dimethyl-1-octene is a branched alkene with the molecular formula C10H20.
ANone: Yes, this compound possesses a chiral center at the carbon atom in position 3. This means it can exist as two enantiomers, (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. [, , , , , ]
ANone: The polymerization of racemic this compound with Ziegler-Natta catalysts is stereoselective, favoring the incorporation of one enantiomer over the other. This leads to polymers with a preferential configuration, even when starting from a racemic monomer mixture. [, , , ]
ANone: Yes, polymers of racemic this compound can be separated into fractions with opposite optical activity using adsorption chromatography on chiral stationary phases, such as crystalline poly[(S)-3-methyl-1-pentene]. [, ]
ANone: Copolymerization of (R)-3,7-Dimethyl-1-octene with styrene leads to polymers where the aromatic rings exhibit a preferential chiral conformation. This conformation is induced by the chiral environment provided by the polyolefin backbone. [, ]
ANone: Several spectroscopic techniques are valuable for studying this compound and its polymers. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule and the tacticity of the polymer. [, ]
- Nuclear Magnetic Resonance (NMR): Offers detailed insights into the structure and conformation of both the monomer and the polymer. Carbon-13 NMR, in particular, is helpful in understanding the polymer's conformation in solution and the solid state. [, ]
- Circular Dichroism (CD): Used to study the chiral properties of the polymers, especially when incorporating aromatic comonomers. [, ]
ANone: Yes, this compound is a constituent of the floral scent of Arum italicum. [] Interestingly, the composition of the volatile compounds emitted by this plant can vary, leading to different scent profiles.
ANone: While much of the research on this compound focuses on its polymerization behavior, its derivatives have shown potential in other areas:
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